Bis(1,2,2,2-tetrachloroethyl)disulfide
Overview
Description
Bis(1,2,2,2-tetrachloroethyl)disulfide (BTCEDS) is an organosulfur compound that has been studied extensively for its potential applications in scientific research. BTCEDS is an organosulfur compound which contains two chlorine atoms and two sulfur atoms. It is a colorless, odorless, and non-flammable compound. It has a melting point of -12.1 °C and a boiling point of 93 °C. BTCEDS has been studied for its potential applications in scientific research due to its unique properties and its ability to form stable complexes with various metal ions.
Scientific Research Applications
Bis(1,2,2,2-tetrachloroethyl)disulfide has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various organosulfur compounds. This compound has also been used to prepare stable complexes with metal ions, which can be used in various analytical techniques such as chromatography and spectroscopy. Additionally, this compound can be used as a catalyst in the synthesis of organic compounds.
Mechanism of Action
Bis(1,2,2,2-tetrachloroethyl)disulfide is an organosulfur compound which can form stable complexes with metal ions. In the presence of a metal ion, this compound can act as a ligand, forming a complex which can be used in various analytical techniques. The formation of the complex is mediated by hydrogen bonding between the sulfur atoms of this compound and the metal ion.
Biochemical and Physiological Effects
This compound is an organosulfur compound which is not known to have any biochemical or physiological effects. It is not known to be toxic or to have any adverse effects when used in laboratory experiments.
Advantages and Limitations for Lab Experiments
The main advantage of using Bis(1,2,2,2-tetrachloroethyl)disulfide in laboratory experiments is its ability to form stable complexes with metal ions. This allows it to be used in a variety of analytical techniques. Additionally, this compound is a colorless, odorless, and non-flammable compound, which makes it safe to use in laboratory experiments. The main limitation of using this compound is that it is not soluble in water, which limits its use in some applications.
Future Directions
The potential applications of Bis(1,2,2,2-tetrachloroethyl)disulfide in scientific research are still being explored. Some future directions include the use of this compound in the synthesis of pharmaceuticals, the use of this compound in the development of new analytical techniques, and the use of this compound in the development of new catalysts. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential effects on biochemical and physiological processes.
Synthesis Methods
Bis(1,2,2,2-tetrachloroethyl)disulfide can be synthesized by the reaction of 1,2,2,2-tetrachloroethane and sulfur dichloride. The reaction is carried out in a solvent such as dichloromethane at a temperature of -78 °C. The reaction produces this compound and 1,2-dichloroethane as byproducts. The reaction is typically carried out in a sealed tube and can be monitored by gas chromatography.
properties
IUPAC Name |
1,1,1,2-tetrachloro-2-(1,2,2,2-tetrachloroethyldisulfanyl)ethane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl8S2/c5-1(3(7,8)9)13-14-2(6)4(10,11)12/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPVRZJHCTUGIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Cl)(SSC(C(Cl)(Cl)Cl)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl8S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00289914 | |
Record name | 1,1,1,2-Tetrachloro-2-[(1,2,2,2-tetrachloroethyl)disulfanyl]ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00289914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
920-96-7 | |
Record name | Disulfide, bis(1,2,2,2-tetrachloroethyl) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=920-96-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 65428 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000920967 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC65428 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65428 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1,1,2-Tetrachloro-2-[(1,2,2,2-tetrachloroethyl)disulfanyl]ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00289914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,2,2-TETRACHLOROETHYL DISULFIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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